molecular formula C8H15NO2 B113079 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one CAS No. 846057-27-0

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

Cat. No. B113079
CAS RN: 846057-27-0
M. Wt: 157.21 g/mol
InChI Key: NBVJYNNOTNTJRX-UHFFFAOYSA-N
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Description

“1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one” is a chemical compound with the CAS Number: 846057-27-0. Its molecular weight is 157.21 and its IUPAC name is (1-acetyl-4-piperidinyl)methanol . It is typically stored in a dry room at normal temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a colorless to yellow-brown liquid or solid . It has a high GI absorption, is not a P-gp substrate, and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its water solubility is very high, with a solubility of 44.9 mg/ml .

Scientific Research Applications

Synthesis and Characterization

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one and its derivatives have been synthesized and characterized through various methods. In one study, a compound was synthesized using a click chemistry approach and characterized using IR, NMR, MS, TGA, and DSC techniques. This compound's crystal structure was analyzed, and its cytotoxicity was evaluated, revealing potential for biological applications (Govindhan et al., 2017). Another research focused on the structural and electronic properties of a molecule with a similar structure, using density functional theory (DFT) and semi-empirical molecular orbital calculations (Essa & Jalbout, 2008).

Antibacterial Activity

Compounds containing the 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one structure have been assessed for their antibacterial properties. For instance, certain synthesized compounds showed promising antibacterial activity, indicating potential for medicinal applications (Merugu, Ramesh, & Sreenivasulu, 2010).

Building Blocks for Crown Ethers

Derivatives of 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one have been used as valuable building blocks in the synthesis of functionalized crown ethers, highlighting their significance in organic synthesis (Nawrozkij et al., 2014).

Crystal Structure Analysis

Several studies have focused on determining the crystal structure of compounds related to 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one. These studies provide insights into the molecular packing, hydrogen bonding, and interaction energy, aiding in the understanding of the compound's properties and potential applications (R. V. & R. C., 2021).

Nanoparticle Synthesis and Catalysis

The compound and its derivatives have also been explored in the context of nanoparticle synthesis and as catalysts in chemical reactions. For instance, Fe3O4 magnetic nanoparticles were used for the synthesis of certain derivatives under ultrasound irradiation, showcasing the compound's versatility in facilitating clean and efficient chemical methodologies (Mokhtary & Torabi, 2017).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H315, and H319 . Precautionary statements include P261, P302+P352, and P305+P351+P338 .

Mechanism of Action

properties

IUPAC Name

1-[4-(hydroxymethyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7(11)9-4-2-8(6-10)3-5-9/h8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVJYNNOTNTJRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596637
Record name 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one

CAS RN

846057-27-0
Record name 1-[4-(Hydroxymethyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound is prepared analogously as described for N-(2-hydroxy-1,1-dimethyl-ethyl)-acetamide from piperidin-4-yl-methanol. MS (LC-MS): [M+H]+=158.3. tR (HPLC, Waters Symmetry C18 column, 5-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.6 mL/min): 0.39 min.
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Synthesis routes and methods II

Procedure details

1-Acetyl-4-hydroxymethylpiperidine may be obtained in the following manner: acetic anhydride (20.5 cc) is added in the course of 15 minutes to a solution of hydroxymethylpiperidine (23.8 g) in ethanol (100 cc) at a temperature in the region of 10° C., and the mixture is stirred for 18 hours at a temperature in the region of 20° C. The reaction mixture is concentrated to dryness under reduced pressure (2.7 kPa); the residue obtained is taken up with water (50 cc) and potassium carbonate (50 g), and the solution is extracted with methylene chloride (3×150 cc); the organic extracts are combined, dried and concentrated to dryness under reduced pressure (2.7 kPa). 1-Acetyl-4-hydroxymethylpiperidine (33.6 g) is thereby obtained in the form of an oil, which is employed in the crude state in the subsequent syntheses.
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